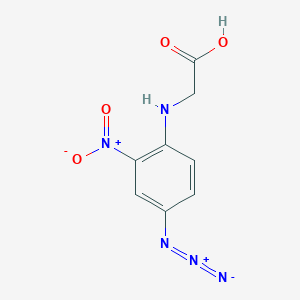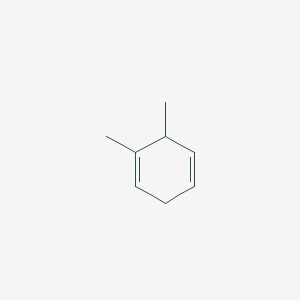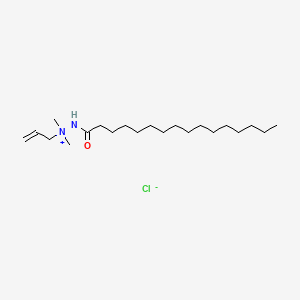
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride is an organic compound with the molecular formula C21H43ClN2O It is a hydrazinium salt that features an allyl group, a dimethyl group, and a palmitoyl group attached to the hydrazinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride typically involves the reaction of allyl chloride with 1,1-dimethylhydrazine, followed by the introduction of a palmitoyl group. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The palmitoyl group can be reduced to form a primary alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions typically involve the use of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides or allylic alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted hydrazinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride involves its interaction with molecular targets through its hydrazinium ion. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyl-1,1-dimethylhydrazinium chloride: Lacks the palmitoyl group, making it less hydrophobic.
1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride: Similar structure but with a stearoyl group instead of a palmitoyl group.
1-Allyl-1,1-dimethyl-2-lauroylhydrazinium chloride: Contains a lauroyl group, resulting in different physical properties.
Uniqueness
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the palmitoyl group enhances its hydrophobicity, making it more suitable for applications that require interaction with lipid membranes or hydrophobic environments.
Propiedades
Número CAS |
40220-90-4 |
|---|---|
Fórmula molecular |
C21H43ClN2O |
Peso molecular |
375.0 g/mol |
Nombre IUPAC |
(hexadecanoylamino)-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C21H42N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)22-23(3,4)20-6-2;/h6H,2,5,7-20H2,1,3-4H3;1H |
Clave InChI |
MBBWJOFRNVCYDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N[N+](C)(C)CC=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)

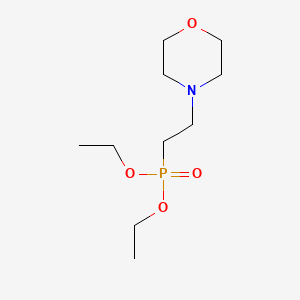

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
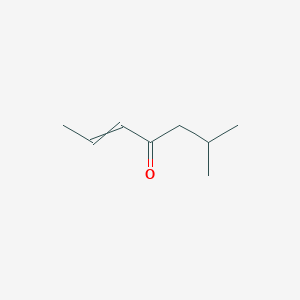
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
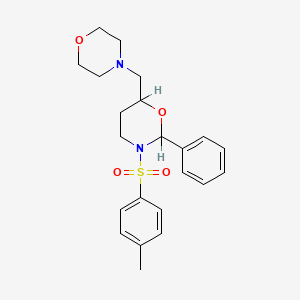
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
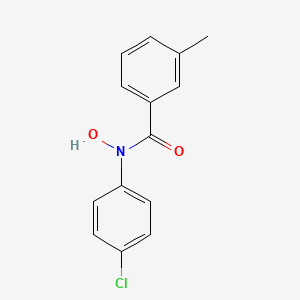
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
